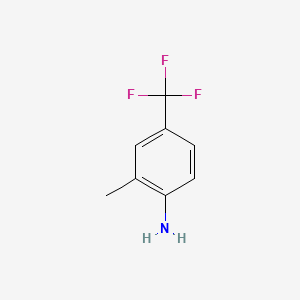

2-Methyl-4-(trifluoromethyl)aniline

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Acute Toxic, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

2-methyl-4-(trifluoromethyl)aniline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H8F3N/c1-5-4-6(8(9,10)11)2-3-7(5)12/h2-4H,12H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PAXQXJDYVORMOO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=CC(=C1)C(F)(F)F)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H8F3N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70548363 | |

| Record name | 2-Methyl-4-(trifluoromethyl)aniline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70548363 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

175.15 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

67169-22-6 | |

| Record name | 2-Methyl-4-(trifluoromethyl)aniline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70548363 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-Amino-3-methylbenzotrifluoride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to 2-Methyl-4-(trifluoromethyl)aniline

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core chemical properties, synthesis, and analytical characterization of 2-Methyl-4-(trifluoromethyl)aniline. This compound, a substituted aniline, is of interest in various fields of chemical research, including pharmaceutical and materials science, due to the presence of both a methyl and a trifluoromethyl group on the aniline scaffold.

Core Chemical Properties

This compound is a substituted aromatic amine with the chemical formula C₈H₈F₃N. The presence of the electron-withdrawing trifluoromethyl group and the electron-donating methyl group on the aniline ring influences its chemical reactivity and physical properties.

Table 1: Physicochemical Properties of this compound

| Property | Value | Source |

| CAS Number | 67169-22-6 | [1][2] |

| Molecular Formula | C₈H₈F₃N | [1] |

| Molecular Weight | 175.15 g/mol | [1] |

| Appearance | White low melting solid | [3] |

| Melting Point | 20-25 °C | [1] |

| Boiling Point | 202.8 ± 40.0 °C (Predicted) | [1][3] |

| Density | 1.2 ± 0.1 g/cm³ | [3] |

| PSA (Polar Surface Area) | 26.02 Ų | [3] |

| XLogP3 | 2.41 | [3] |

Synthesis and Experimental Protocols

Experimental Protocol: Synthesis via Reduction of a Nitro Aromatic Precursor

Objective: To synthesize this compound by the reduction of 2-methyl-1-nitro-4-(trifluoromethyl)benzene.

Materials:

-

2-methyl-1-nitro-4-(trifluoromethyl)benzene

-

Reducing agent (e.g., Tin(II) chloride dihydrate (SnCl₂·2H₂O), Iron powder (Fe), or catalytic hydrogenation with H₂/Pd-C)

-

Solvent (e.g., Ethanol, Ethyl acetate, or Acetic acid)

-

Acid (e.g., Concentrated Hydrochloric acid)

-

Base (e.g., Sodium hydroxide solution)

-

Organic solvent for extraction (e.g., Diethyl ether or Dichloromethane)

-

Drying agent (e.g., Anhydrous sodium sulfate or magnesium sulfate)

Procedure using Tin(II) chloride:

-

In a round-bottom flask, dissolve 2-methyl-1-nitro-4-(trifluoromethyl)benzene in a suitable solvent such as ethanol.

-

Add an excess of Tin(II) chloride dihydrate to the solution.

-

Add concentrated hydrochloric acid dropwise while stirring the mixture. The reaction is often exothermic and may require cooling in an ice bath to maintain a controlled temperature.

-

After the addition of acid, the reaction mixture is typically heated under reflux for several hours to ensure the complete reduction of the nitro group. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

-

Once the reaction is complete, the mixture is cooled to room temperature and made alkaline by the slow addition of a concentrated sodium hydroxide solution. This will precipitate tin salts.

-

The resulting mixture is then extracted multiple times with an organic solvent like diethyl ether or dichloromethane.

-

The combined organic extracts are washed with brine, dried over an anhydrous drying agent (e.g., Na₂SO₄), and the solvent is removed under reduced pressure using a rotary evaporator.

-

The crude product can be further purified by techniques such as column chromatography or distillation to yield pure this compound.

Caption: Generalized synthesis workflow for this compound.

Analytical Characterization

The purity and structure of this compound can be confirmed using a combination of chromatographic and spectroscopic techniques.

Experimental Protocol: Analytical Methods

1. Gas Chromatography-Mass Spectrometry (GC-MS):

-

Objective: To determine the purity of the compound and confirm its molecular weight.

-

Instrumentation: A gas chromatograph coupled to a mass spectrometer.

-

Column: A non-polar capillary column (e.g., DB-5ms or HP-5ms).

-

Carrier Gas: Helium at a constant flow rate.

-

Injector Temperature: 250 °C.

-

Oven Temperature Program: Start at a suitable initial temperature (e.g., 80 °C), hold for a few minutes, then ramp up to a final temperature (e.g., 280 °C) at a rate of 10-20 °C/min.

-

MS Detector: Operated in electron ionization (EI) mode. The mass spectrum should show a molecular ion peak corresponding to the molecular weight of the compound (175.15 g/mol ) and characteristic fragmentation patterns.

2. Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

Objective: To elucidate the chemical structure of the compound.

-

Instrumentation: A high-resolution NMR spectrometer (e.g., 400 MHz or higher).

-

Solvent: Deuterated chloroform (CDCl₃) or deuterated dimethyl sulfoxide (DMSO-d₆).

-

¹H NMR: The proton NMR spectrum is expected to show distinct signals for the aromatic protons, the methyl protons, and the amine protons. The chemical shifts, integration values, and coupling patterns will be consistent with the structure of this compound.

-

¹³C NMR: The carbon NMR spectrum will show the expected number of signals for the different carbon atoms in the molecule. The chemical shift of the carbon attached to the trifluoromethyl group will be a characteristic quartet due to C-F coupling.

-

¹⁹F NMR: The fluorine NMR spectrum should show a singlet corresponding to the three equivalent fluorine atoms of the trifluoromethyl group.

Biological and Pharmacological Context

While specific biological activities for this compound have not been extensively reported, the structural motifs present in the molecule are of significant interest in drug discovery.

-

Aniline Moiety: The aniline scaffold is a common feature in many pharmaceuticals. However, unsubstituted anilines can be associated with metabolic instability and potential toxicity.[4]

-

Trifluoromethyl Group: The introduction of a trifluoromethyl group is a widely used strategy in medicinal chemistry to enhance a molecule's metabolic stability, bioavailability, and binding affinity to biological targets.[5] The electron-withdrawing nature of the CF₃ group can significantly alter the electronic properties of the aniline ring, potentially modulating its interaction with receptors and enzymes.

Therefore, this compound serves as a valuable building block for the synthesis of novel compounds with potentially favorable pharmacological profiles. Further research is warranted to explore the specific biological effects of this compound and its derivatives.

Caption: Logical relationships of structural features and their implications.

Safety Information

This compound should be handled with appropriate safety precautions in a well-ventilated laboratory environment. It is important to wear personal protective equipment, including gloves, safety glasses, and a lab coat. For detailed safety information, please refer to the Safety Data Sheet (SDS) provided by the supplier.

This technical guide provides a summary of the available information on this compound. Further experimental investigation is encouraged to fully characterize this compound and explore its potential applications.

References

Technical Guide: 2-Methyl-4-(trifluoromethyl)aniline (CAS: 67169-22-6)

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Methyl-4-(trifluoromethyl)aniline is a fluorinated aromatic amine that serves as a critical building block in the synthesis of a wide range of biologically active molecules. Its unique structural features—a nucleophilic amino group, a methyl substituent, and a strongly electron-withdrawing trifluoromethyl group—make it a valuable intermediate in the development of pharmaceuticals and agrochemicals. The trifluoromethyl moiety is known to enhance properties such as metabolic stability, lipophilicity, and binding affinity of target molecules, making this compound highly sought after in medicinal chemistry and crop science.[1] This guide provides an in-depth overview of its chemical properties, a detailed experimental protocol for its synthesis, and an exploration of its role in the development of bioactive compounds.

Physicochemical and Safety Data

A comprehensive summary of the key physical, chemical, and safety data for this compound is presented in the tables below for easy reference and comparison.

Table 1: Physicochemical Properties

| Property | Value | Reference |

| CAS Number | 67169-22-6 | |

| Molecular Formula | C₈H₈F₃N | |

| Molecular Weight | 175.15 g/mol | |

| Appearance | Solid | [2] |

| Purity | ≥95% | [2] |

| InChI Key | PAXQXJDYVORMOO-UHFFFAOYSA-N | [2] |

| Storage Temperature | Room Temperature | [2] |

Table 2: Safety and Hazard Information

| Hazard Statement | Code | Description |

| Harmful if swallowed | H302 | Indicates acute oral toxicity. |

| Causes skin irritation | H315 | Can cause irritation upon skin contact. |

| Causes serious eye irritation | H319 | Can cause significant eye irritation. |

| Signal Word | Warning | |

| GHS Pictogram | GHS07 |

Note: For complete safety information, please refer to the Material Safety Data Sheet (MSDS) from the supplier.

Synthesis of this compound: A Detailed Experimental Protocol

The most common and industrially viable route for the synthesis of this compound involves the reduction of its nitro precursor, 2-methyl-4-nitro-1-(trifluoromethyl)benzene. Catalytic hydrogenation is a highly efficient and selective method for this transformation.

Reaction Scheme:

Figure 1: General reaction scheme for the synthesis of this compound.

Experimental Protocol: Catalytic Hydrogenation of 2-Methyl-4-nitro-1-(trifluoromethyl)benzene

This protocol describes the reduction of 2-methyl-4-nitro-1-(trifluoromethyl)benzene using palladium on carbon (Pd/C) as a catalyst and hydrogen gas as the reducing agent.

Materials and Reagents:

-

2-Methyl-4-nitro-1-(trifluoromethyl)benzene (CAS: 1960-52-7)[3][4]

-

10% Palladium on carbon (Pd/C)

-

Methanol (anhydrous)

-

Ethyl acetate

-

Saturated sodium bicarbonate solution

-

Brine

-

Anhydrous sodium sulfate or magnesium sulfate

-

Celite®

Equipment:

-

Round-bottom flask

-

Magnetic stirrer

-

Hydrogenation apparatus (e.g., Parr hydrogenator or a balloon setup)

-

Reflux condenser (for alternative transfer hydrogenation)

-

Büchner funnel and filter paper

-

Rotary evaporator

-

Separatory funnel

-

Standard laboratory glassware

Procedure:

-

Reaction Setup: In a suitable round-bottom flask, dissolve 2-methyl-4-nitro-1-(trifluoromethyl)benzene (1.0 equivalent) in anhydrous methanol.

-

Addition of Catalyst: Carefully add 10% Pd/C (typically 5-10 mol%) to the solution under an inert atmosphere (e.g., nitrogen or argon).

-

Hydrogenation: Secure the flask to the hydrogenation apparatus. Evacuate the flask and refill with hydrogen gas (repeat this process three times to ensure an inert atmosphere is replaced by hydrogen). Pressurize the vessel with hydrogen (typically 1-4 atm) and stir the reaction mixture vigorously at room temperature.

-

Reaction Monitoring: Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Gas Chromatography (GC) until the starting material is completely consumed.

-

Work-up:

-

Carefully vent the hydrogen from the reaction vessel and purge with an inert gas.

-

Filter the reaction mixture through a pad of Celite® to remove the Pd/C catalyst. Wash the Celite® pad with methanol to ensure complete recovery of the product.

-

Concentrate the filtrate under reduced pressure using a rotary evaporator to remove the methanol.

-

Dissolve the residue in ethyl acetate and transfer to a separatory funnel.

-

Wash the organic layer with saturated sodium bicarbonate solution, followed by brine.

-

Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate.

-

-

Purification:

-

Filter off the drying agent.

-

Concentrate the organic layer under reduced pressure to obtain the crude this compound.

-

If necessary, the crude product can be further purified by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) or by distillation under reduced pressure.

-

Applications in Drug Development and Agrochemicals

This compound is not typically used as a final, active product. Instead, it serves as a crucial intermediate in the synthesis of more complex molecules with desired biological activities. The presence of the trifluoromethyl group can significantly enhance the efficacy, metabolic stability, and pharmacokinetic profile of the final compound.[1]

Role as a Synthetic Building Block

The primary amino group of this compound is a key functional handle for a variety of chemical transformations, including:

-

Amide bond formation: Reaction with carboxylic acids or their derivatives to form amides.

-

Urea and thiourea formation: Reaction with isocyanates or isothiocyanates.

-

N-alkylation and N-arylation: Formation of secondary and tertiary amines.

-

Diazotization: Conversion of the amino group to a diazonium salt, which can be subsequently replaced by a wide range of substituents (e.g., halogens, hydroxyl, cyano groups) via Sandmeyer-type reactions.

Figure 2: Synthetic transformations of this compound.

Biological Activity and Signaling Pathways (Inferred)

As this compound is primarily a synthetic intermediate, there is a lack of direct studies on its specific interactions with biological signaling pathways. However, the broader class of aniline derivatives and the more complex molecules synthesized from this compound provide insights into its potential biological relevance.

Aniline and its derivatives are known to be metabolized in the liver, potentially forming reactive intermediates that can lead to toxicity. For instance, aniline-induced methemoglobinemia is thought to be mediated by metabolites such as phenylhydroxylamine. While the metabolic fate of this compound is not extensively studied, it is plausible that similar metabolic activation pathways could exist.

Furthermore, many drugs and agrochemicals derived from trifluoromethylanilines exert their effects by interacting with specific enzymes or receptors. For example, some kinase inhibitors used in cancer therapy incorporate a trifluoromethylaniline scaffold. The trifluoromethyl group often plays a crucial role in binding to the target protein. Therefore, while this compound itself may not be a potent modulator of a specific pathway, it provides the essential structural motif for its derivatives to do so.

Figure 3: Inferred biological relevance of this compound.

Conclusion

This compound is a fundamentally important chemical intermediate for the synthesis of high-value products in the pharmaceutical and agrochemical sectors. Its well-defined physicochemical properties and versatile reactivity make it an indispensable tool for medicinal and synthetic chemists. The detailed synthetic protocol provided in this guide offers a practical approach for its preparation in a laboratory setting. While direct biological activity data for this compound is scarce, its structural contribution to a wide range of bioactive molecules underscores its significance in modern drug discovery and development. Further research into the metabolism and potential toxicological profile of this compound could provide a more complete understanding of its biological interactions.

References

An In-depth Technical Guide to the Synthesis of 2-Methyl-4-(trifluoromethyl)aniline

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthetic routes to 2-Methyl-4-(trifluoromethyl)aniline, a key intermediate in the pharmaceutical and agrochemical industries. This document details the prevalent synthetic strategies, including experimental protocols and quantitative data, to assist researchers in the efficient preparation of this compound.

Introduction

This compound is a substituted aniline derivative containing both a methyl and a trifluoromethyl group on the aromatic ring. These functional groups impart unique electronic and lipophilic properties, making it a valuable building block in the synthesis of various biologically active molecules. The strategic placement of the methyl group at the 2-position and the electron-withdrawing trifluoromethyl group at the 4-position influences the reactivity and physicochemical properties of the resulting compounds.

Primary Synthetic Pathway: Reduction of 2-Methyl-4-nitro-1-(trifluoromethyl)benzene

The most common and direct route to this compound involves the reduction of the corresponding nitro compound, 2-methyl-4-nitro-1-(trifluoromethyl)benzene. This precursor is commercially available, providing a convenient starting point for the synthesis.

A logical diagram of this primary synthetic pathway is presented below:

2-Methyl-4-(trifluoromethyl)aniline structure and synthesis

An In-depth Technical Guide to 2-Methyl-4-(trifluoromethyl)aniline: Structure and Synthesis

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the chemical structure and synthesis of this compound, a key intermediate in the development of pharmaceuticals and agrochemicals.

Chemical Structure and Properties

This compound, also known as 4-amino-3-methylbenzotrifluoride, is an aromatic amine. The presence of both a methyl group and a trifluoromethyl group on the aniline ring influences its chemical reactivity and physical properties.

Chemical Structure:

Caption: Chemical structure of this compound.

Physicochemical Properties:

| Property | Value | Reference |

| Molecular Formula | C₈H₈F₃N | N/A |

| Molecular Weight | 175.15 g/mol | N/A |

| Appearance | Not specified | N/A |

| Boiling Point | Not specified | N/A |

| Melting Point | Not specified | N/A |

| Solubility | Not specified | N/A |

Synthesis of this compound

A primary and industrially relevant method for the synthesis of this compound is the reduction of its corresponding nitro precursor, 1-methyl-2-nitro-4-(trifluoromethyl)benzene. This transformation can be efficiently achieved through catalytic hydrogenation.

Synthesis Workflow:

Caption: General synthesis workflow for this compound.

Key Synthesis Experiment: Catalytic Hydrogenation

The reduction of the nitro group in 1-methyl-2-nitro-4-(trifluoromethyl)benzene is a critical step. Below is a detailed experimental protocol adapted from a similar, well-documented procedure for the hydrogenation of a structurally related compound.[1]

Experimental Protocol: Catalytic Hydrogenation of 1-Methyl-2-nitro-4-(trifluoromethyl)benzene

Objective: To synthesize this compound via the catalytic hydrogenation of 1-methyl-2-nitro-4-(trifluoromethyl)benzene.

Materials:

-

1-Methyl-2-nitro-4-(trifluoromethyl)benzene

-

Raney nickel (catalyst)

-

Methanol (solvent)

-

Hydrogen gas (H₂)

-

High-pressure autoclave

Procedure:

-

A high-pressure autoclave is charged with 1-methyl-2-nitro-4-(trifluoromethyl)benzene and methanol.

-

A catalytic amount of Raney nickel is added to the mixture.

-

The autoclave is sealed and purged with nitrogen gas to remove any residual air.

-

The vessel is then pressurized with hydrogen gas to a pressure of 10 bar.

-

The reaction mixture is stirred and maintained at a temperature of 20°C for 40 hours.

-

Upon completion of the reaction, the autoclave is depressurized, and the reaction mixture is filtered to remove the Raney nickel catalyst.

-

The filtrate is then concentrated under reduced pressure to remove the methanol.

-

The resulting crude product, this compound, can be further purified by distillation.

Quantitative Data from a Related Synthesis (Hydrogenation of 4-nitrobenzotrifluoride): [1]

| Reactant | Catalyst | Solvent | H₂ Pressure | Temperature | Time | Yield of Amine | Purity of Amine |

| 4-nitrobenzotrifluoride (110 g) | Raney nickel (10 g) | Methanol (1 L) | 10 bar | 20°C | 40 hours | 86.3% | >99% |

This data from a closely related synthesis suggests that high yields and purity can be expected for the synthesis of this compound under similar conditions.

Logical Relationships in Synthesis

The synthesis of this compound is a multi-step process that often begins with a more readily available starting material. The logical progression involves introducing the necessary functional groups onto the benzene ring in a specific order.

Caption: Logical flow of the synthesis pathway.

Conclusion

The synthesis of this compound is a well-established process, with the reduction of 1-methyl-2-nitro-4-(trifluoromethyl)benzene being a key and efficient method. The use of catalytic hydrogenation provides a high-yield and high-purity route to this important chemical intermediate. The detailed protocols and data presented in this guide are intended to support researchers and professionals in the fields of drug discovery and agrochemical development in their synthesis and application of this versatile molecule.

References

Spectroscopic Profile of 2-Methyl-4-(trifluoromethyl)aniline: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic properties of 2-Methyl-4-(trifluoromethyl)aniline. Due to the limited availability of direct experimental spectra for this specific compound, this guide presents a detailed, predicted spectroscopic dataset based on the analysis of structurally similar molecules. The information herein serves as a valuable resource for the identification, characterization, and quality control of this compound in research and development settings.

Predicted Spectroscopic Data

The following tables summarize the predicted spectroscopic data for this compound. These predictions are derived from the known spectral characteristics of analogous compounds, including other substituted anilines and trifluoromethylated aromatic compounds.

¹H NMR (Proton Nuclear Magnetic Resonance) Spectroscopy

Solvent: CDCl₃ (Chloroform-d) Frequency: 400 MHz

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| ~7.3 - 7.5 | m | 2H | Aromatic H (H-5, H-6) |

| ~6.8 | d | 1H | Aromatic H (H-3) |

| ~3.8 | s | 2H | -NH₂ |

| ~2.2 | s | 3H | -CH₃ |

¹³C NMR (Carbon-13 Nuclear Magnetic Resonance) Spectroscopy

Solvent: CDCl₃ (Chloroform-d) Frequency: 100 MHz

| Chemical Shift (δ, ppm) | Assignment |

| ~145 | C-1 (C-NH₂) |

| ~130 (q, J ≈ 32 Hz) | C-4 (C-CF₃) |

| ~127 | C-5 |

| ~125 (q, J ≈ 272 Hz) | -CF₃ |

| ~124 | C-3 |

| ~120 | C-6 |

| ~118 | C-2 (C-CH₃) |

| ~17 | -CH₃ |

Note: The chemical shift of the carbon attached to the -CF₃ group and the -CF₃ carbon itself will appear as quartets due to C-F coupling.

FT-IR (Fourier-Transform Infrared) Spectroscopy

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| 3450 - 3300 | Medium, Sharp (doublet) | N-H stretch (asymmetric and symmetric) |

| 3050 - 3000 | Medium | Aromatic C-H stretch |

| 2950 - 2850 | Weak to Medium | Aliphatic C-H stretch (-CH₃) |

| 1620 - 1600 | Strong | N-H bend (scissoring) |

| 1520 - 1480 | Strong | Aromatic C=C stretch |

| 1350 - 1250 | Strong | C-N stretch |

| 1320 - 1100 | Very Strong | C-F stretch |

| 850 - 800 | Strong | Out-of-plane C-H bend (aromatic) |

Mass Spectrometry (MS)

Ionization Mode: Electron Ionization (EI)

| m/z | Relative Intensity (%) | Assignment |

| 175 | 100 | [M]⁺ (Molecular Ion) |

| 174 | ~80 | [M-H]⁺ |

| 156 | ~40 | [M-F]⁺ or [M-NH₃-H]⁺ |

| 106 | ~60 | [M-CF₃]⁺ |

| 77 | ~30 | [C₆H₅]⁺ |

Experimental Protocols

The following are detailed methodologies for the acquisition of the spectroscopic data presented above.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Sample Preparation:

-

Accurately weigh 5-10 mg of this compound.

-

Dissolve the sample in approximately 0.7 mL of deuterated chloroform (CDCl₃) in a clean, dry NMR tube.

-

Ensure the sample is fully dissolved; gentle vortexing may be applied.

¹H NMR Acquisition:

-

Spectrometer: 400 MHz NMR spectrometer.

-

Pulse Program: Standard single-pulse sequence.

-

Number of Scans: 16-64.

-

Relaxation Delay: 1-5 seconds.

-

Spectral Width: 0-10 ppm.

-

Referencing: The residual solvent peak of CDCl₃ (δ 7.26 ppm) is used as the reference.

¹³C NMR Acquisition:

-

Spectrometer: 100 MHz NMR spectrometer.

-

Pulse Program: Proton-decoupled pulse sequence.

-

Number of Scans: 1024 or more, depending on sample concentration.

-

Relaxation Delay: 2-5 seconds.

-

Spectral Width: 0-200 ppm.

-

Referencing: The solvent peak of CDCl₃ (δ 77.16 ppm) is used as the reference.

Fourier-Transform Infrared (FT-IR) Spectroscopy

Sample Preparation (Attenuated Total Reflectance - ATR):

-

Ensure the ATR crystal is clean by wiping it with a suitable solvent (e.g., isopropanol) and allowing it to dry completely.

-

Place a small amount of the solid this compound sample directly onto the ATR crystal.

-

Apply pressure using the ATR press to ensure good contact between the sample and the crystal.

Data Acquisition:

-

Spectrometer: FT-IR spectrometer equipped with a universal ATR accessory.

-

Spectral Range: 4000-400 cm⁻¹.

-

Resolution: 4 cm⁻¹.

-

Number of Scans: 16-32.

-

Background: A background spectrum of the clean, empty ATR crystal should be collected prior to sample analysis.

Gas Chromatography-Mass Spectrometry (GC-MS)

Sample Preparation:

-

Prepare a dilute solution of this compound (approximately 1 mg/mL) in a volatile organic solvent such as dichloromethane or ethyl acetate.

GC-MS Conditions:

-

Gas Chromatograph: Agilent GC system (or equivalent).

-

Column: HP-5MS (or equivalent) capillary column (30 m x 0.25 mm, 0.25 µm film thickness).

-

Injector Temperature: 250 °C.

-

Injection Mode: Splitless.

-

Carrier Gas: Helium, with a constant flow rate of 1 mL/min.

-

Oven Temperature Program:

-

Initial temperature: 50 °C, hold for 2 minutes.

-

Ramp: 10 °C/min to 280 °C.

-

Final hold: 5 minutes at 280 °C.

-

-

Mass Spectrometer: Agilent MS detector (or equivalent).

-

Ionization Mode: Electron Ionization (EI) at 70 eV.

-

Mass Range: m/z 40-400.

-

Transfer Line Temperature: 280 °C.

Visualization of Spectroscopic Analysis Workflow

The following diagram illustrates the general workflow for the spectroscopic analysis of a chemical compound like this compound.

Caption: Workflow for Spectroscopic Analysis.

Physical and chemical characteristics of 2-Methyl-4-(trifluoromethyl)aniline

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Methyl-4-(trifluoromethyl)aniline is a substituted aniline derivative of significant interest in medicinal chemistry and materials science. The presence of both a methyl group and a trifluoromethyl group on the aniline scaffold imparts unique electronic and steric properties, making it a valuable building block for the synthesis of novel compounds with potential therapeutic applications. The trifluoromethyl group, in particular, is a key pharmacophore known to enhance metabolic stability, lipophilicity, and binding affinity of drug candidates. This technical guide provides a comprehensive overview of the physical, chemical, and safety characteristics of this compound, along with insights into its synthesis and potential applications.

Physical and Chemical Characteristics

This compound is a low melting solid at room temperature.[1][2] The following tables summarize its key physical and chemical properties. While some data is derived from predictive models, it provides a valuable starting point for experimental design.

Table 1: Physical Properties of this compound

| Property | Value | Source(s) |

| CAS Number | 67169-22-6 | [1][3] |

| Molecular Formula | C₈H₈F₃N | [1][3] |

| Molecular Weight | 175.15 g/mol | [1][3] |

| Appearance | White Low Melting Solid | [4] |

| Melting Point | 20-25 °C | [1] |

| Boiling Point (Predicted) | 202.8 ± 40.0 °C at 760 mmHg | [1][4] |

| Density (Predicted) | 1.237 ± 0.06 g/cm³ | [1] |

| pKa (Predicted) | 2.62 ± 0.10 | [1] |

Table 2: Chemical Identifiers of this compound

| Identifier | Value | Source(s) |

| IUPAC Name | This compound | N/A |

| InChI | InChI=1S/C8H8F3N/c1-5-4-6(8(9,10)11)2-3-7(5)12/h2-4H,12H2,1H3 | N/A |

| InChIKey | PAXQXJDYVORMOO-UHFFFAOYSA-N | N/A |

| SMILES | Cc1cc(ccc1N)C(F)(F)F | N/A |

Spectroscopic Data

-

¹H NMR: The proton NMR spectrum is expected to show distinct signals for the aromatic protons, the amine protons, and the methyl protons. The aromatic region would likely display a complex splitting pattern due to the substitution on the benzene ring.

-

¹³C NMR: The carbon NMR spectrum would reveal signals for the eight carbon atoms in the molecule, with the trifluoromethyl carbon showing a characteristic quartet due to coupling with the fluorine atoms.

-

FTIR: The infrared spectrum would exhibit characteristic absorption bands for the N-H stretching of the primary amine (around 3300-3500 cm⁻¹), C-H stretching of the aromatic and methyl groups, and strong C-F stretching vibrations (typically in the 1000-1350 cm⁻¹ region).

-

Mass Spectrometry: The mass spectrum would show a molecular ion peak corresponding to the molecular weight of the compound (175.15 m/z). Fragmentation patterns would likely involve the loss of the trifluoromethyl group or other characteristic fragments.

Chemical Reactivity and Synthesis

The chemical reactivity of this compound is primarily governed by the nucleophilic character of the amino group and the electronic effects of the methyl and trifluoromethyl substituents on the aromatic ring. The amine group can undergo various reactions typical of primary anilines, such as acylation, alkylation, and diazotization. The trifluoromethyl group is a strong electron-withdrawing group, which deactivates the aromatic ring towards electrophilic substitution and influences the basicity of the aniline nitrogen.

A general synthetic route to substituted trifluoromethylanilines often involves the reduction of the corresponding nitroaromatic precursor. While a specific detailed protocol for this compound is not widely published, a plausible synthetic pathway can be inferred from the synthesis of its isomers and related compounds.[5]

Applications in Drug Development

Trifluoromethylated anilines are crucial intermediates in the synthesis of a wide range of pharmaceuticals and agrochemicals.[6][7] The trifluoromethyl group can significantly enhance the biological activity and pharmacokinetic properties of a molecule. While specific drugs containing the this compound moiety are not prominently documented, its structural motifs are present in various classes of bioactive compounds. For instance, the analgesic compound Flunixin is synthesized from the isomeric 2-methyl-3-(trifluoromethyl)aniline.[8] The general importance of the trifluoromethylaniline scaffold is evident in drugs like Sorafenib, a kinase inhibitor used in cancer therapy, which contains a 4-chloro-3-(trifluoromethyl)phenyl moiety.[9]

The incorporation of the trifluoromethyl group can lead to:

-

Increased Metabolic Stability: The strong carbon-fluorine bond is resistant to metabolic degradation, prolonging the half-life of the drug.

-

Enhanced Lipophilicity: This can improve membrane permeability and oral bioavailability.

-

Altered Electronic Properties: The electron-withdrawing nature of the CF₃ group can modulate the pKa of nearby functional groups, influencing drug-receptor interactions.

Safety Information

This compound is classified as toxic if swallowed, in contact with skin, or if inhaled.[4][10] Appropriate personal protective equipment (PPE), including gloves, protective clothing, and eye/face protection, should be worn when handling this compound.[10] Work should be conducted in a well-ventilated area or under a fume hood.[10]

Table 3: GHS Hazard Information for this compound

| Hazard Class | Hazard Statement |

| Acute Toxicity, Oral | H301: Toxic if swallowed |

| Acute Toxicity, Dermal | H311: Toxic in contact with skin |

| Acute Toxicity, Inhalation | H331: Toxic if inhaled |

| Skin Corrosion/Irritation | H315: Causes skin irritation |

| Serious Eye Damage/Eye Irritation | H319: Causes serious eye irritation |

| Specific target organ toxicity (single exposure) | H335: May cause respiratory irritation |

Conclusion

This compound is a valuable chemical intermediate with significant potential in the development of new pharmaceuticals and materials. Its unique combination of a methyl and a trifluoromethyl group on an aniline core provides a versatile platform for synthetic modifications. While a comprehensive set of experimental data is not yet publicly available, this guide consolidates the existing knowledge to aid researchers in their work with this compound. Further experimental investigation into its physical properties, spectral characteristics, and biological activities is warranted to fully unlock its potential.

References

- 1. fishersci.nl [fishersci.nl]

- 2. acubiochem.com [acubiochem.com]

- 3. 2-Methyl-4-(trifluoromethyl) aniline | 67169-22-6 [chemicalbook.com]

- 4. Page loading... [guidechem.com]

- 5. Development of a bench-scale pharmaceutical synthesis - DORAS [doras.dcu.ie]

- 6. tuodaindus.com [tuodaindus.com]

- 7. jelsciences.com [jelsciences.com]

- 8. 2-Methyl-3-(trifluoromethyl)aniline- 54396-44-0 [ganeshremedies.com]

- 9. FDA-Approved Trifluoromethyl Group-Containing Drugs: A Review of 20 Years [mdpi.com]

- 10. fishersci.com [fishersci.com]

- 11. lobachemie.com [lobachemie.com]

Reactivity of the amino group in 2-Methyl-4-(trifluoromethyl)aniline

An In-depth Technical Guide to the Reactivity of the Amino Group in 2-Methyl-4-(trifluoromethyl)aniline

Authored for: Researchers, Scientists, and Drug Development Professionals

Abstract

This compound is a critical chemical intermediate in the synthesis of pharmaceuticals and agrochemicals. Its utility is largely defined by the reactivity of its primary amino group, which is intricately modulated by the electronic and steric influences of the substituents on the aromatic ring. This guide provides a comprehensive analysis of these factors, detailing the compound's nucleophilicity, basicity, and its behavior in key chemical transformations. Detailed experimental protocols, quantitative data, and graphical representations of reaction pathways are presented to offer a thorough resource for professionals in the field of chemical synthesis and drug development.

Introduction

This compound, also known as 2-amino-5-(trifluoromethyl)toluene, is a substituted aniline that features two key functional groups influencing its chemical behavior: an electron-donating methyl group in the ortho position and a potent electron-withdrawing trifluoromethyl group in the para position relative to the amino group. The interplay between these substituents dictates the electron density on the nitrogen atom, thereby governing its reactivity as a nucleophile and a base. Understanding these relationships is paramount for designing efficient synthetic routes and for the targeted development of novel bioactive molecules. The trifluoromethyl group, in particular, is a prized substituent in medicinal chemistry for its ability to enhance metabolic stability, lipophilicity, and binding affinity.[1][2]

Electronic and Steric Effects on the Amino Group

The reactivity of the amino group in this compound is a direct consequence of the cumulative effects of its substituents.

-

Trifluoromethyl (-CF3) Group (Para Position): The -CF3 group is a strong deactivator of the aromatic ring. Its powerful electron-withdrawing nature, operating through both a negative inductive effect (-I) and a negative resonance effect (-R), significantly reduces the electron density across the benzene ring. This delocalization pulls electron density away from the nitrogen atom of the amino group, making the lone pair of electrons less available for donation. Consequently, the amino group is substantially less basic and less nucleophilic compared to that of unsubstituted aniline.[1][3]

-

Methyl (-CH3) Group (Ortho Position): The methyl group is an electron-donating group that operates through a positive inductive effect (+I) and hyperconjugation. It pushes electron density into the ring, which partially counteracts the deactivating effect of the -CF3 group. However, its primary influence is the "ortho effect." This involves steric hindrance, which physically impedes the approach of electrophiles to the amino group.[4][5] Furthermore, upon protonation of the amino group to form the anilinium ion, the ortho-methyl group sterically inhibits the solvation of the -NH3+ group, which destabilizes the conjugate acid and further reduces the basicity of the parent amine.[4][6]

The combination of these effects results in an amino group with significantly attenuated reactivity, a crucial characteristic that can be leveraged for selective chemical transformations.

Caption: Factors influencing the reactivity of the amino group.

Quantitative Data and Physical Properties

A summary of the key physical and chemical properties of this compound is provided below. The predicted pKa value highlights its weak basicity compared to aniline (pKa of anilinium ion ≈ 4.6).

| Property | Value | Reference |

| CAS Number | 67169-22-6 | [7][8] |

| Molecular Formula | C₈H₈F₃N | [7][8] |

| Molecular Weight | 175.15 g/mol | [7][8] |

| Melting Point | 20-25 °C | [7] |

| Boiling Point | 202.8 ± 40.0 °C (Predicted) | [7] |

| Density | 1.237 ± 0.06 g/cm³ (Predicted) | [7] |

| pKa (Predicted) | 2.62 ± 0.10 | [7] |

Key Reactions of the Amino Group

Despite its reduced reactivity, the amino group of this compound participates in a range of synthetically important reactions.

Caption: Key reactions involving the amino group.

Acylation

The reaction with acylating agents such as acid chlorides or anhydrides yields the corresponding N-acyl anilide (amide). This reaction is often slower than with more nucleophilic anilines and may require heating or the use of a base catalyst to proceed efficiently. Acylation is a common strategy to protect the amino group during subsequent electrophilic aromatic substitution reactions on the ring.

Alkylation

Alkylation with alkyl halides can occur but is generally sluggish due to the decreased nucleophilicity of the nitrogen atom. The reaction can lead to a mixture of mono- and di-alkylated products. More advanced methods, such as reductive amination or specialized coupling reactions, are often preferred for controlled N-alkylation.

Diazotization

This is one of the most valuable transformations for this compound. The primary amino group reacts with nitrous acid (HNO₂, generated in situ from sodium nitrite and a strong acid) at low temperatures (0–5 °C) to form a thermally unstable arenediazonium salt.[9][10] This intermediate is not typically isolated but is used directly in subsequent reactions.

The resulting diazonium salt is a versatile precursor for a wide range of functional groups via reactions such as:

-

Sandmeyer Reaction: Introduction of -Cl, -Br, or -CN using the corresponding copper(I) salt.[11]

-

Schiemann Reaction: Introduction of -F using fluoroboric acid (HBF₄).

-

Gattermann Reaction: Similar to Sandmeyer but using copper powder.

-

Hydrolysis: Formation of a phenol (-OH) by heating in an acidic aqueous solution.

-

Iodination: Introduction of -I using potassium iodide (KI).

Experimental Protocol: Diazotization

The following is a representative protocol for the diazotization of this compound for subsequent conversion, for instance, via a Sandmeyer reaction. This procedure is based on established methods for similar aniline derivatives.[9][11]

Materials and Equipment

-

Reagents: this compound, concentrated hydrochloric acid (HCl), sodium nitrite (NaNO₂), distilled water, ice.

-

Equipment: Three-neck round-bottom flask, magnetic stirrer and stir bar, thermometer, dropping funnel, ice-salt bath.

Procedure

-

Preparation of Aniline Salt: In a three-neck round-bottom flask equipped with a magnetic stirrer and thermometer, charge this compound (1.0 equivalent). In a fume hood, add distilled water (~10 mL per gram of aniline) followed by the slow, careful addition of concentrated HCl (3.0 equivalents). Stir the mixture. The aniline hydrochloride salt will form, potentially as a fine slurry.

-

Cooling: Place the flask in an ice-salt bath and cool the vigorously stirred suspension to an internal temperature of 0–5 °C. It is critical to maintain this temperature range throughout the procedure.

-

Preparation of Nitrite Solution: In a separate beaker, dissolve sodium nitrite (1.05 equivalents) in a minimal amount of cold distilled water.

-

Diazotization: Transfer the cold sodium nitrite solution to a dropping funnel placed on the flask. Add the nitrite solution dropwise to the aniline salt suspension over 30–45 minutes. Maintain vigorous stirring and ensure the internal temperature does not exceed 5 °C.

-

Completion: After the addition is complete, stir the reaction mixture for an additional 30 minutes at 0–5 °C. The formation of a clear solution or a slight color change may indicate the completion of the reaction. A test with starch-iodide paper can be used to confirm the presence of excess nitrous acid (a positive test turns the paper blue-black).

-

Immediate Use: The resulting arenediazonium salt solution is unstable and should be used immediately in the next synthetic step (e.g., addition to a solution of a copper(I) salt for a Sandmeyer reaction).

Safety Precautions

-

All operations should be performed in a well-ventilated fume hood.

-

Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.

-

Arenediazonium salts are thermally unstable and can be explosive when isolated and dried. Never attempt to isolate the diazonium salt. Use the generated solution directly.

-

The reaction can be exothermic; strict temperature control is essential.

Caption: Experimental workflow for diazotization.

Conclusion

The reactivity of the amino group in this compound is a finely tuned balance of competing electronic and steric effects. The powerful electron-withdrawing trifluoromethyl group at the para-position significantly diminishes the basicity and nucleophilicity of the nitrogen atom. This deactivation is slightly opposed by the electron-donating ortho-methyl group, which also introduces significant steric hindrance that modulates the accessibility of the amino lone pair. This unique reactivity profile makes this compound a less reactive but highly valuable building block, allowing for selective transformations, particularly the formation of versatile diazonium salt intermediates. A thorough understanding of these principles is essential for its effective application in the synthesis of complex, high-value molecules in the pharmaceutical and agrochemical industries.

References

- 1. This compound | 67169-22-6 | Benchchem [benchchem.com]

- 2. The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design | MDPI [mdpi.com]

- 3. Reactions of Aniline - Chemistry Steps [chemistrysteps.com]

- 4. chemistry.stackexchange.com [chemistry.stackexchange.com]

- 5. quora.com [quora.com]

- 6. Ortho effect - Wikipedia [en.wikipedia.org]

- 7. 2-Methyl-4-(trifluoromethyl) aniline CAS#: 67169-22-6 [m.chemicalbook.com]

- 8. 2-Methyl-4-(trifluoromethyl) aniline | 67169-22-6 [chemicalbook.com]

- 9. benchchem.com [benchchem.com]

- 10. Diazotisation [organic-chemistry.org]

- 11. benchchem.com [benchchem.com]

An In-Depth Technical Guide on the Electron-Withdrawing Effects of the Trifluoromethyl Group in Anilines

For Researchers, Scientists, and Drug Development Professionals

The trifluoromethyl (CF₃) group is a cornerstone substituent in modern medicinal chemistry and materials science. Its profound impact on molecular properties stems from its powerful electron-withdrawing nature, a consequence of the high electronegativity of its three fluorine atoms. When appended to an aniline scaffold, the CF₃ group dramatically alters the electronic environment of the aromatic ring and the amino functional group, thereby influencing basicity, nucleophilicity, metabolic stability, and receptor binding interactions. This guide provides a detailed examination of these effects, supported by quantitative data, experimental protocols, and visualizations to facilitate a deeper understanding.

The Electronic Influence of the Trifluoromethyl Group

The trifluoromethyl group exerts its influence primarily through a strong negative inductive effect (-I). The three highly electronegative fluorine atoms pull electron density away from the methyl carbon, which in turn withdraws electron density from the aromatic ring through the C-C sigma bond. This effect deactivates the benzene ring, making it less susceptible to electrophilic aromatic substitution.[1]

Crucially, this inductive withdrawal of electron density extends to the amino (-NH₂) group, decreasing the availability of the nitrogen's lone pair of electrons. This reduction in electron density is the primary reason for the significant decrease in the basicity of trifluoromethyl-substituted anilines compared to aniline itself.[2]

References

The Ascendant Role of Fluorine in Aniline Chemistry: A Technical Guide for Researchers and Drug Development Professionals

Introduction: The strategic incorporation of fluorine into aniline derivatives has become a cornerstone of modern medicinal chemistry and materials science. The unique physicochemical properties imparted by fluorine, such as increased metabolic stability, enhanced binding affinity, and altered electronic characteristics, have propelled organofluorine aniline compounds to the forefront of drug discovery and development. This technical guide provides an in-depth exploration of the synthesis, reactions, and applications of these pivotal molecules, offering detailed experimental protocols, quantitative data analysis, and visual representations of key concepts to aid researchers in this dynamic field.

Core Synthetic Methodologies

The introduction of fluorine and fluorinated moieties onto the aniline scaffold can be achieved through a variety of synthetic strategies, ranging from classical named reactions to modern catalytic methods. This section details the protocols for several of the most important transformations.

Direct Fluorination of Anilines: The Balz-Schiemann Reaction

The Balz-Schiemann reaction is a classical and reliable method for the introduction of a single fluorine atom onto an aromatic ring via the thermal decomposition of a diazonium tetrafluoroborate salt derived from the corresponding aniline.[1]

Experimental Protocol: Synthesis of a Fluoroaromatic Compound via the Balz-Schiemann Reaction

-

Diazotization: An aniline derivative (1.0 equiv.) is dissolved in a suitable aqueous acid (e.g., HCl). The solution is cooled to 0-5 °C in an ice bath. A solution of sodium nitrite (NaNO₂, 1.0-1.2 equiv.) in water is added dropwise while maintaining the temperature below 5 °C. The reaction is stirred for 30-60 minutes at this temperature to ensure complete formation of the diazonium salt.

-

Formation of the Tetrafluoroborate Salt: A cold aqueous solution of fluoroboric acid (HBF₄) or sodium tetrafluoroborate (NaBF₄) is added to the diazonium salt solution. The resulting aryldiazonium tetrafluoroborate salt, which is often insoluble, precipitates out of the solution.

-

Isolation and Decomposition: The precipitated diazonium salt is collected by filtration, washed with cold water, cold ethanol, and then ether, and dried under vacuum. The dry salt is then gently heated (typically in an inert, high-boiling solvent or neat) until the evolution of nitrogen gas ceases. The crude aryl fluoride is then purified by distillation or chromatography.[1]

Copper-Mediated Fluorination: The Sandmeyer Reaction

A variation of the classical Sandmeyer reaction allows for the conversion of anilines to aryl fluorides, often with the use of copper catalysts.[2][3][4] Modern protocols have been developed for both stoichiometric and catalytic transformations, including methods suitable for radiolabeling with ¹⁸F.[2][3]

Experimental Protocol: Copper(I)-Mediated Sandmeyer Fluorination [2][3]

-

Reaction Setup: To a reaction vessel is added the aniline substrate (1.0 equiv.), a copper(I) salt (e.g., CuOTf, 4.0 equiv.), a phase transfer catalyst (e.g., Kryptofix 2.2.2, 1.2 equiv.), and an alkyl nitrite (e.g., isoamyl nitrite, 1.5 equiv.) in a suitable solvent such as acetonitrile (MeCN).[2]

-

Reaction Conditions: The mixture is heated to 120 °C for 20 minutes.[2]

-

Work-up and Purification: After cooling to room temperature, the reaction mixture is diluted with an organic solvent and washed with water. The organic layer is dried over a drying agent (e.g., Na₂SO₄), filtered, and concentrated under reduced pressure. The crude product is purified by column chromatography on silica gel to afford the desired aryl fluoride.

Trifluoromethylation of Anilines

The introduction of the trifluoromethyl (CF₃) group is of paramount importance in drug design. Several methods have been developed for the direct trifluoromethylation of anilines, with visible-light photoredox catalysis emerging as a powerful and mild approach.[5][6][7]

Experimental Protocol: Visible-Light Induced Radical Trifluoromethylation of Free Anilines [5]

-

Reaction Setup: In a reaction tube, the aniline derivative (1.0 equiv.), a trifluoromethylating agent (e.g., Togni's reagent, 1.5 equiv.), and a photocatalyst (e.g., [Ir(ppy)₃], 1-5 mol%) are dissolved in a degassed solvent (e.g., DMF or MeCN).

-

Irradiation: The reaction mixture is stirred and irradiated with a visible light source (e.g., blue LEDs or a compact fluorescent lamp) at room temperature for a specified time (typically 12-24 hours), or until completion as monitored by TLC or GC-MS.

-

Work-up and Purification: The solvent is removed under reduced pressure, and the residue is purified by column chromatography on silica gel to yield the trifluoromethylated aniline.

A workflow for this photocatalytic reaction is depicted below:

Caption: Experimental workflow for visible-light photocatalyzed trifluoromethylation.

Perfluoroalkylation of Anilines

Longer perfluoroalkyl chains can also be introduced onto the aniline ring, often with high regioselectivity, using transition metal catalysis. Ruthenium-catalyzed C-H perfluoroalkylation is a notable example.

Experimental Protocol: Ruthenium-Catalyzed ortho-Perfluoroalkylation of Anilines

-

Reaction Setup: To a reaction tube are added the aniline (1.0 mmol), a perfluoroalkyl iodide (e.g., n-C₄F₉I, 1.3 mmol), a ruthenium catalyst (e.g., Grubbs' first-generation catalyst, 5 mol%), and a base (e.g., K₂CO₃, 2.0 equiv.) in a solvent such as 1,4-dioxane (2.0 mL).

-

Reaction Conditions: The tube is degassed with argon and then heated at 100 °C for 12 hours.

-

Work-up and Purification: After cooling to room temperature, the solvent is removed under reduced pressure. The residue is then purified by silica gel chromatography using a mixture of hexane and ethyl acetate as the eluent to afford the ortho-perfluoroalkylated aniline.

Quantitative Data Summary

The following tables summarize the reaction conditions and yields for the synthesis of various fluorinated aniline derivatives.

Table 1: Synthesis of Fluoroanilines via Balz-Schiemann and Sandmeyer Reactions

| Starting Aniline | Method | Reagents | Solvent | Temp. (°C) | Time (h) | Yield (%) | Reference |

| Aniline | Balz-Schiemann | 1. NaNO₂, HCl; 2. HBF₄ | Water | 0-5, then heat | - | Good | [1] |

| 4-Nitroaniline | Sandmeyer | tBuONO, CuOTf, [¹⁸F]KF | MeCN | 120 | 0.33 | 61.9 (RCY) | [2] |

| 4-Methoxyaniline | Sandmeyer | tBuONO, CuOTf, [¹⁸F]KF | MeCN | 120 | 0.33 | 57.2 (RCY) | [2] |

Table 2: Trifluoromethylation of Substituted Anilines

| Aniline Derivative | Method | CF₃ Source | Catalyst | Solvent | Temp. (°C) | Time (h) | Yield (%) | Reference |

| Aniline | Photocatalytic | Togni's Reagent | Ir(ppy)₃ | DMF | RT | 24 | 72 | [5] |

| 4-Methylaniline | Photocatalytic | Togni's Reagent | Ir(ppy)₃ | DMF | RT | 24 | 78 | [5] |

| 4-Bromoaniline | Photocatalytic | Togni's Reagent | Ir(ppy)₃ | DMF | RT | 24 | 65 | [5] |

| Aniline | Fe-catalyzed | Langlois' Reagent | FeCl₂ | Acetone | UV irr. | - | Good | [8] |

Table 3: Perfluoroalkylation of Anilines

| Aniline Derivative | Reagent | Catalyst | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) | Reference |

| Aniline | n-C₄F₉I | Ru-1 | K₂CO₃ | 1,4-Dioxane | 100 | 12 | 85 | [9] |

| 4-Methoxyaniline | n-C₄F₉I | Ru-1 | K₂CO₃ | 1,4-Dioxane | 100 | 12 | 82 | [9] |

| 3-Methylaniline | n-C₄F₉I | Ru-1 | K₂CO₃ | 1,4-Dioxane | 100 | 12 | 75 | [9] |

Applications in Drug Development

Organofluorine aniline derivatives are prevalent in a wide range of pharmaceuticals. The presence of fluorine can significantly enhance a drug's pharmacokinetic and pharmacodynamic properties.

Case Study: Gefitinib and the EGFR Signaling Pathway

Gefitinib (Iressa) is an epidermal growth factor receptor (EGFR) tyrosine kinase inhibitor used in the treatment of certain cancers.[6] The 3-chloro-4-fluoroaniline moiety of gefitinib plays a crucial role in its binding to the ATP-binding site of the EGFR kinase domain.[6][9] Inhibition of EGFR blocks downstream signaling pathways, such as the Ras-Raf-MEK-ERK and PI3K-Akt pathways, which are critical for cell proliferation and survival.[9][10]

The simplified EGFR signaling pathway and the point of inhibition by Gefitinib are illustrated below.

Caption: Simplified EGFR signaling pathway inhibited by Gefitinib.

Drug Design and High-Throughput Screening

The discovery of new organofluorine aniline-based drugs often involves a systematic workflow, including high-throughput screening (HTS) and structure-based drug design.

A generalized workflow for kinase inhibitor discovery is presented below.

Caption: Workflow for kinase inhibitor drug discovery.

Spectroscopic Characterization

The characterization of organofluorine aniline derivatives relies heavily on spectroscopic techniques, particularly Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS).

NMR Spectroscopy

¹H, ¹³C, and ¹⁹F NMR are indispensable for structure elucidation. ¹⁹F NMR is particularly powerful due to the 100% natural abundance of the ¹⁹F isotope and its wide chemical shift range, which minimizes signal overlap.[11][12] The chemical shift of the fluorine atom is highly sensitive to its electronic environment, providing valuable structural information. Coupling between ¹⁹F and nearby ¹H and ¹³C nuclei (J-coupling) is also diagnostic for determining the substitution pattern on the aniline ring.[11]

Mass Spectrometry

Mass spectrometry provides information about the molecular weight and fragmentation pattern of organofluorine anilines. The presence of fluorine and other halogens can lead to characteristic isotopic patterns in the mass spectrum. For instance, a compound containing one chlorine atom will exhibit a characteristic M+2 peak with an intensity of approximately one-third of the molecular ion peak. Fragmentation pathways often involve the loss of the fluorine atom or fluorinated groups.

Conclusion

The organofluorine chemistry of aniline derivatives is a rich and rapidly evolving field with profound implications for drug discovery and materials science. The synthetic methodologies outlined in this guide, from the venerable Balz-Schiemann reaction to modern photocatalytic approaches, provide a robust toolkit for the synthesis of a diverse array of fluorinated anilines. A thorough understanding of their reactivity, coupled with advanced analytical techniques and a clear comprehension of their role in biological systems, will continue to drive innovation and the development of novel, high-impact molecules.

References

- 1. Balz-Schiemann Reaction: Mechanism, Formula & Uses [allen.in]

- 2. A General Protocol for Cu-Mediated Fluoro-deamination: Sandmeyer Fluorination of Diverse Aromatic Substrates - PMC [pmc.ncbi.nlm.nih.gov]

- 3. pubs.acs.org [pubs.acs.org]

- 4. Recent trends in the chemistry of Sandmeyer reaction: a review - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Visible-light-promoted radical C-H trifluoromethylation of free anilines - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

- 8. Iron(II)-Catalyzed Trifluoromethylation of Potassium Vinyltrifluoroborates - PMC [pmc.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. Activation of downstream epidermal growth factor receptor (EGFR) signaling provides gefitinib‐resistance in cells carrying EGFR mutation - PMC [pmc.ncbi.nlm.nih.gov]

- 11. benchchem.com [benchchem.com]

- 12. New 19F NMR methodology reveals structures of molecules in complex mixtures of fluorinated compounds - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to Trifluoromethylated Aromatic Compounds in Drug Discovery

For Researchers, Scientists, and Drug Development Professionals

Abstract

The strategic incorporation of the trifluoromethyl (CF3) group into aromatic systems represents a cornerstone of modern medicinal chemistry. This technical guide provides a comprehensive overview of the synthesis, physicochemical properties, and applications of trifluoromethylated aromatic compounds in drug discovery and development. We delve into the profound effects of trifluoromethylation on crucial drug-like properties, including metabolic stability, lipophilicity, and target binding affinity. Detailed experimental protocols for key trifluoromethylation reactions are presented, alongside a quantitative analysis of the impact of this unique functional group. Furthermore, this guide illustrates the role of trifluoromethylated compounds in modulating signaling pathways and visualizes a typical synthetic workflow, providing researchers with both theoretical insights and practical methodologies.

Introduction: The Rise of the Trifluoromethyl Group in Medicinal Chemistry

The introduction of fluorine and fluorinated functional groups into organic molecules has revolutionized the pharmaceutical industry.[1] Among these, the trifluoromethyl group stands out for its unique electronic and steric properties that can dramatically enhance the pharmacokinetic and pharmacodynamic profiles of drug candidates.[2][3] The CF3 group is a strong electron-withdrawing substituent with a small van der Waals radius, making it a bioisostere for a methyl group but with significantly different electronic characteristics.[4] Its incorporation into an aromatic ring can profoundly influence a molecule's lipophilicity, metabolic stability, and binding affinity to biological targets.[3][5] Trifluoromethylated aromatic compounds are prevalent in a wide array of therapeutics, including anti-inflammatory drugs, kinase inhibitors for cancer therapy, and treatments for neurological disorders.[6][7][8] This guide will explore the multifaceted role of the trifluoromethyl group in drug design, from its fundamental impact on molecular properties to its practical application in the synthesis of advanced pharmaceutical agents.

Physicochemical Properties of Trifluoromethylated Aromatic Compounds

The trifluoromethyl group imparts a unique combination of properties to an aromatic scaffold, which are highly advantageous in drug design.

Lipophilicity

The CF3 group significantly increases the lipophilicity of a molecule, which can enhance its ability to cross cellular membranes and improve oral bioavailability.[4][5] The Hansch lipophilicity parameter (π) for the CF3 group is approximately +0.88, indicating its strong contribution to a molecule's overall hydrophobicity.[4] This increased lipophilicity can also lead to stronger hydrophobic interactions with the target protein.[9]

Metabolic Stability

One of the most significant advantages of incorporating a trifluoromethyl group is the enhanced metabolic stability it confers.[3][5] The carbon-fluorine bond is one of the strongest single bonds in organic chemistry, with a bond dissociation energy of approximately 485.3 kJ/mol.[4] This makes the CF3 group highly resistant to oxidative metabolism by cytochrome P450 enzymes, a common route of drug degradation in the body.[1][2] This increased stability can lead to a longer drug half-life, reduced dosing frequency, and improved patient compliance.[2]

Electronic Effects and Binding Affinity

The strong electron-withdrawing nature of the trifluoromethyl group can significantly alter the electronic properties of the aromatic ring, influencing pKa values of nearby functional groups and modulating interactions with the biological target.[4][10] This can lead to enhanced binding affinity and potency.[5] The CF3 group can participate in favorable electrostatic and hydrogen bonding interactions within the active site of a protein.[4]

Quantitative Data on Physicochemical Properties

The following table summarizes the impact of the trifluoromethyl group on key physicochemical properties of aromatic compounds.

| Property | Change upon Trifluoromethylation | Quantitative Value/Example | Reference(s) |

| Lipophilicity (Hansch π) | Increased | π (CF3) = +0.88 | [4] |

| C-F Bond Dissociation Energy | High | ~485.3 kJ/mol | [4] |

| Electronegativity (Pauling Scale) | High | Fluorine = 3.98 | [11] |

| Bioisosteric Replacement | Chlorine atom | van der Waals radius (CF3) ~1.30 Å vs. Cl ~0.99 Å | [3][4] |

| Effect on Acidity | Increases acidity of nearby protons | pKa of trifluoroethanol is lower than ethanol | [9] |

Synthesis of Trifluoromethylated Aromatic Compounds

The introduction of a trifluoromethyl group into an aromatic ring can be achieved through various synthetic methodologies. The choice of method often depends on the substrate, desired regioselectivity, and functional group tolerance.

Copper-Catalyzed Trifluoromethylation

Copper-catalyzed cross-coupling reactions are among the most widely used methods for the synthesis of trifluoromethylated arenes.[12] These reactions typically involve the use of a copper(I) salt, a trifluoromethyl source, and an aryl halide or boronic acid.

Trifluoromethylating Reagents:

-

Trifluoromethyltrimethylsilane (TMSCF3 - Ruppert-Prakash reagent): A versatile and widely used nucleophilic trifluoromethylating agent.[8]

-

Sodium trifluoromethanesulfinate (CF3SO2Na - Langlois reagent): A source of trifluoromethyl radicals.[13]

-

Togni reagents: Electrophilic hypervalent iodine-based trifluoromethylating agents.[12]

-

Potassium trifluoroacetate (CF3CO2K): An inexpensive and readily available trifluoromethyl source.[12]

Photoredox-Catalyzed Trifluoromethylation

Visible-light photoredox catalysis has emerged as a powerful and mild method for the trifluoromethylation of arenes and heterocycles.[13] These reactions often utilize a photocatalyst, such as a ruthenium or iridium complex, to generate a trifluoromethyl radical from a suitable precursor.[14]

Direct C-H Trifluoromethylation

Direct C-H trifluoromethylation offers an atom-economical approach by avoiding the need for pre-functionalized starting materials.[13] These methods often employ radical-based strategies to directly install a CF3 group onto an aromatic C-H bond.[13]

Applications in Drug Discovery

The unique properties of the trifluoromethyl group have led to its incorporation in a wide range of approved drugs and clinical candidates.

Kinase Inhibitors in Oncology

Trifluoromethylated aromatic moieties are common features in kinase inhibitors used for cancer therapy.[2][15] The CF3 group can enhance binding affinity to the ATP-binding pocket of kinases and improve the overall pharmacokinetic profile of the inhibitor.[2] For example, trifluoromethylpyrimidines have shown potent inhibitory activity against kinases like the Epidermal Growth Factor Receptor (EGFR).[2]

Anti-Inflammatory Drugs

Celecoxib, a selective COX-2 inhibitor, is a prominent example of a trifluoromethylated anti-inflammatory drug. [6][16]The trifluoromethyl group is crucial for its selective binding to the COX-2 enzyme. [6]

Central Nervous System (CNS) Drugs

The ability of the trifluoromethyl group to enhance lipophilicity and metabolic stability makes it a valuable addition to CNS-acting drugs, which need to cross the blood-brain barrier. [3]

Experimental Protocols

The following section provides detailed methodologies for key trifluoromethylation reactions.

Synthesis of a Trifluoromethylated Pyrazole: A Celecoxib Analog

This protocol is based on the synthesis of Celecoxib and serves as a representative example for the construction of a trifluoromethylated heterocyclic compound. [16][17] Step 1: Synthesis of 1-(4-methylphenyl)-4,4,4-trifluoro-1,3-butanedione

-

Materials:

-

p-Methylacetophenone

-

Ethyl trifluoroacetate

-

Sodium methoxide

-

Toluene

-

Hydrochloric acid (10% aqueous solution)

-

-

Procedure:

-

To a solution of p-methylacetophenone (50 g, 373 mmol) in toluene (250 mL), add a 30% methanolic sodium methoxide solution (80.6 g, 447 mmol). [17] 2. Add ethyl trifluoroacetate (63.58 g, 447 mmol) dropwise at 25-30 °C. [17] 3. Heat the reaction mixture to 55-60 °C and stir for 4 hours. [17] 4. Cool the reaction to 20-25 °C and wash with 10% aqueous hydrochloric acid (200 mL). [17] 5. Separate the organic layer and concentrate under reduced pressure to yield the product as an oily mass. [17] Step 2: Condensation to form the Trifluoromethylated Pyrazole

-

-

Materials:

-

1-(4-methylphenyl)-4,4,4-trifluoro-1,3-butanedione

-

4-Hydrazinobenzenesulfonamide hydrochloride

-

Ethanol

-

Hydrochloric acid (catalytic amount)

-

-

Procedure:

-

Dissolve 1-(4-methylphenyl)-4,4,4-trifluoro-1,3-butanedione in ethanol in a reaction vessel equipped with a reflux condenser. [16] 2. Add 4-hydrazinobenzenesulfonamide hydrochloride and a catalytic amount of hydrochloric acid. [16] 3. Heat the mixture to reflux for several hours, monitoring the reaction by thin-layer chromatography. [16] 4. Upon completion, cool the mixture and remove the solvent under reduced pressure. [16] 5. Dissolve the residue in ethyl acetate and wash with saturated sodium bicarbonate solution and brine. [16] 6. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate. [16] 7. Purify the crude product by recrystallization from ethyl acetate/heptane to yield the final trifluoromethylated pyrazole. [16]

-

General Protocol for Copper-Catalyzed Trifluoromethylation of Aryl Iodides

This protocol provides a general procedure for the trifluoromethylation of aryl iodides using TMSCF3.

-

Materials:

-

Aryl iodide

-

TMSCF3 (Ruppert-Prakash reagent)

-

Copper(I) iodide (CuI)

-

Potassium fluoride (KF)

-

N,N-Dimethylformamide (DMF)

-

-

Procedure:

-

In a glovebox, charge a reaction vial with CuI (1.5 equiv), KF (5.0 equiv), and the aryl iodide (1.0 equiv).

-

Add DMF as the solvent.

-

Add TMSCF3 (2.0 equiv) to the mixture.

-

Seal the vial and heat the reaction mixture at 90 °C for 4 hours under a nitrogen atmosphere. [12] 5. After cooling to room temperature, quench the reaction with water and extract with an organic solvent (e.g., ethyl acetate).

-

Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography.

-

Visualization of Experimental Workflow

The following diagram illustrates a typical workflow for the synthesis and purification of a trifluoromethylated aromatic compound.

Caption: A generalized experimental workflow for the synthesis of trifluoromethylated aromatic compounds.

Conclusion

Trifluoromethylated aromatic compounds are indispensable in modern drug discovery. The unique physicochemical properties imparted by the trifluoromethyl group, including enhanced lipophilicity, metabolic stability, and binding affinity, provide medicinal chemists with a powerful tool to optimize lead compounds and develop novel therapeutics. A variety of robust synthetic methods are available for the introduction of the CF3 group, enabling the creation of diverse molecular architectures. As our understanding of the intricate roles of trifluoromethylated compounds in biological systems continues to grow, so too will their importance in addressing a wide range of therapeutic challenges. This guide has provided a foundational overview for researchers to leverage the power of trifluoromethylation in their drug discovery endeavors.

References

- 1. Chemistry and Pharmacology of Fluorinated Drugs Approved by the FDA (2016–2022) - PMC [pmc.ncbi.nlm.nih.gov]

- 2. benchchem.com [benchchem.com]

- 3. The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design - PMC [pmc.ncbi.nlm.nih.gov]

- 4. The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design [mdpi.com]

- 5. Synthesis method of celecoxib - Eureka | Patsnap [eureka.patsnap.com]

- 6. benchchem.com [benchchem.com]

- 7. Recent advances in the synthesis of trifluoromethyl-containing heterocyclic compounds via trifluoromethyl building blocks - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]

- 8. mdpi.com [mdpi.com]

- 9. Bafetinib - Wikipedia [en.wikipedia.org]

- 10. Design and biological activity of trifluoromethyl containing drugs - Wechem [m.wechemglobal.com]

- 11. Trifluoromethyl ethers – synthesis and properties of an unusual substituent - PMC [pmc.ncbi.nlm.nih.gov]

- 12. BJOC - Progress in copper-catalyzed trifluoromethylation [beilstein-journals.org]

- 13. Innate C-H trifluoromethylation of heterocycles - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Trifluoromethyl alkane synthesis by trifluoromethylation [organic-chemistry.org]

- 15. Characterization of an aromatic trifluoromethyl ketone as a new warhead for covalently reversible kinase inhibitor design - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. benchchem.com [benchchem.com]

- 17. zenodo.org [zenodo.org]

Methodological & Application

Applications of 2-Methyl-4-(trifluoromethyl)aniline in Pharmaceutical Synthesis: A Review of Available Data

For the attention of: Researchers, scientists, and drug development professionals.

This document provides a detailed overview of the applications of trifluoromethylaniline derivatives in pharmaceutical synthesis. While the specific compound of interest, 2-Methyl-4-(trifluoromethyl)aniline, is a recognized building block in medicinal chemistry, a comprehensive search of publicly available scientific literature and patent databases did not yield specific, well-documented examples of its use in the synthesis of named pharmaceutical products with detailed experimental protocols.

However, its isomers, particularly 2-Methyl-3-(trifluoromethyl)aniline, are well-established precursors in the synthesis of important active pharmaceutical ingredients (APIs). To provide a relevant and detailed resource, this document will focus on the prominent application of the closely related isomer, 2-Methyl-3-(trifluoromethyl)aniline , in the synthesis of the non-steroidal anti-inflammatory drug (NSAID) Flunixin .

Application Note: The Role of 2-Methyl-3-(trifluoromethyl)aniline in the Synthesis of Flunixin

Introduction:

2-Methyl-3-(trifluoromethyl)aniline is a key starting material in the synthesis of Flunixin, a potent non-steroidal anti-inflammatory drug used in veterinary medicine to alleviate pain, inflammation, and fever. The trifluoromethyl group on the aniline ring is a critical pharmacophore that contributes to the drug's efficacy and pharmacokinetic profile. The synthesis of Flunixin involves a nucleophilic substitution reaction where the amino group of 2-Methyl-3-(trifluoromethyl)aniline displaces a halogen on a nicotinic acid derivative.